2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
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Overview
Description
The compound 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid is a derivative of benzoic acid, which is characterized by the presence of a tetrazole ring. The tetrazole ring is a five-membered heterocyclic compound containing four nitrogen atoms. This structure is known for its energetic properties and its use in pharmaceuticals due to its mimicry of the carboxylate group. Although the provided papers do not directly discuss 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, they offer insights into closely related compounds that can help infer some of its properties and behaviors.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of compounds similar to 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid has been studied using spectral methods and X-ray crystallography. For instance, the structure of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester was examined, and quantum mechanical calculations were performed to understand its geometries and vibrational wavenumbers . These methods can be applied to 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid to determine its precise molecular geometry and confirm the presence of intramolecular hydrogen bonding, which is common in such compounds.
Chemical Reactions Analysis
The chemical reactivity of tetrazole-containing compounds can be quite complex. For example, 2-(tetrazol-5-yl)benzoic acid was shown to undergo photoisomerization and ring cleavage reactions when isolated in solid nitrogen and exposed to specific wavelengths of light . These reactions resulted in the formation of new conformers and a carbodiimide derivative. This suggests that 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid may also exhibit interesting photochemical behavior, potentially leading to the formation of various photoproducts under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid can be inferred from studies on related compounds. The infrared spectra and photochemistry of 2-(tetrazol-5-yl)benzoic acid provide insights into the vibrational modes and stability of the tetrazole ring . These properties are crucial for understanding the compound's behavior under different environmental conditions, such as temperature, light exposure, and solvent interactions. The presence of the hydroxy group may also contribute to the compound's solubility and its ability to form hydrogen bonds, affecting its crystallinity and melting point.
Scientific Research Applications
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Energetic Materials
- Tetrazoles are used in the synthesis of energetic materials . For instance, 1-hydroxy-5H-tetrazole (HTO) and bis(1-hydroxytetrazol-5-yl)triazene (H3T) are synthesized, circumventing the formation of 2-hydroxy-5H-tetrazole . The synthesis involves several salts, resulting in the formation of new primary and secondary explosives containing the 1-oxidotetrazolate unit .
- The detonation properties can be adjusted to the requirements for those of a secondary explosive by forming the hydroxylammonium or hydrazinium salts, or to meet the requirements of a primary explosive by forming the silver salt .
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Pharmaceutical Uses
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Molecular Docking
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Synthesis of Bis-Heterocyclic Systems
- With the synthesis of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole, a combined bis-heterocyclic system composed of 1-hydroxy-tetrazole and 1-hydroxy-1,2,4-triazole is produced . This compound is a hybrid molecule of the two in energetic materials chemistry established bis-heterocyclic motifs .
Safety And Hazards
Future Directions
The future directions for “2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid” could involve further studies on its synthesis, chemical reactions, and biological activities. It could also be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
2-hydroxy-5-(tetrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c13-7-2-1-5(3-6(7)8(14)15)12-4-9-10-11-12/h1-4,13H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGDTZSHJQPPKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389682 |
Source
|
Record name | 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid | |
CAS RN |
339310-80-4 |
Source
|
Record name | 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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